molecular formula C20H25ClN2O5.C6H6O3S B192988 Levamlodipine Besylate CAS No. 150566-71-5

Levamlodipine Besylate

カタログ番号: B192988
CAS番号: 150566-71-5
分子量: 567.1 g/mol
InChIキー: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Levamlodipine Besylate involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form the dihydropyridine ring . The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its besylate salt form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol as excipients to form tablets .

化学反応の分析

Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .

科学的研究の応用

Clinical Applications

  • Hypertension Management
    • Levamlodipine is indicated for treating hypertension in both adults and pediatric patients aged six years and older. It can be used as monotherapy or in combination with other antihypertensive agents .
    • A study demonstrated that levamlodipine significantly reduced systolic blood pressure in patients with isolated systolic hypertension, with an average reduction of 22 mmHg after four weeks of treatment .
  • Combination Therapy
    • Research has shown that combining levamlodipine with diuretics or other antihypertensive medications can enhance blood pressure control. A systematic review indicated that combination therapy with levamlodipine was effective across different severities of essential hypertension .
  • Elderly Patients
    • Levamlodipine has been noted to have a favorable response in elderly patients, particularly those with diabetes mellitus. Studies indicate that this group exhibits a higher responder rate to levamlodipine therapy compared to non-diabetic patients .

Table 1: Efficacy of this compound in Clinical Trials

Study ReferencePatient PopulationTreatment DurationSystolic BP ReductionResponder Rate
Elderly Hypertensives28 days22 mmHg73%
Essential Hypertension12 weeksSignificant reductionVaries
Diabetic Patients4 monthsSignificant reductionHigher in combination therapy

Notable Findings

  • A retrospective study found that patients receiving levamlodipine had lower cardiovascular event rates compared to those on other antihypertensive therapies, highlighting its potential benefits beyond blood pressure control .
  • A systematic review focusing on combination therapy indicated that adding levamlodipine to treatment regimens improved overall efficacy, particularly in patients who did not achieve target blood pressure with monotherapy alone .

Safety Profile

Levamlodipine is generally well-tolerated, with most adverse reactions being mild to moderate. Common side effects include peripheral edema and hypotension, which are consistent with other calcium channel blockers . Importantly, studies have shown that the incidence of serious adverse events is low, reinforcing its safety as a long-term treatment option for hypertension .

作用機序

Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This inhibition leads to vasodilation and a subsequent decrease in blood pressure . The compound selectively binds to and blocks L-type calcium channels, reducing peripheral vascular resistance and improving blood flow .

類似化合物との比較

Uniqueness of Levamlodipine Besylate: this compound is unique due to its higher selectivity and efficacy compared to the racemic mixture of amlodipine. Clinical studies have shown that a lower dose of this compound is required to achieve the same therapeutic effects as a higher dose of amlodipine .

生物活性

Levamlodipine besylate, a pharmacologically active enantiomer of amlodipine, is primarily used as an antihypertensive medication. Its biological activity extends beyond blood pressure regulation, showing potential effects on cognitive function and insulin sensitivity. This article explores the multifaceted biological activities of this compound, supported by recent research findings and case studies.

Levamlodipine acts mainly as a calcium channel blocker , specifically targeting voltage-dependent L-type calcium channels. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it leads to vasodilation and reduced blood pressure. This mechanism is crucial in managing hypertension and preventing cardiovascular complications .

Key Pharmacological Actions

  • Calcium Channel Blockade : Prevents calcium entry into cells, reducing vascular resistance.
  • Nitric Oxide Synthase Activation : Enhances nitric oxide production, promoting vasodilation .

Antihypertensive Effects

Levamlodipine has been shown to effectively lower blood pressure in various populations. In a clinical study involving 234 patients, this compound (2.5–5.0 mg/day) significantly reduced blood pressure over three years, comparable to losartan .

Parameter Baseline 12 Months (Levamlodipine) 12 Months (Losartan)
Fasting Insulin (FINS)11.7211.559.33
Insulin Sensitivity Index (ISI)-4.27-4.20-4.06

Cognitive Function Improvement

Recent studies indicate that low doses of levamlodipine can improve cognitive functions in models of vascular dementia (VaD). In a mouse model with induced hypoperfusion, administration of levamlodipine (0.1 mg/kg) restored cognitive performance as measured by the Morris Water Maze test . The treatment also positively influenced biochemical markers associated with learning and memory.

Research Findings

  • Cognitive Enhancement in VaD Models :
    • Levamlodipine significantly reduced latency in finding hidden platforms compared to control groups.
    • It restored levels of phosphorylated CaMKII, a crucial protein for synaptic plasticity and memory formation .
  • Insulin Resistance :
    • In a comparative study with losartan, levamlodipine did not significantly alter fasting insulin levels or insulin sensitivity after one year, suggesting potential limitations in metabolic effects compared to other antihypertensives .
  • Safety Profile :
    • Clinical trials report a favorable safety profile for levamlodipine, with few adverse effects noted during long-term use .

Case Study: Vascular Dementia

In a controlled experimental setup involving mice subjected to right unilateral common carotid artery occlusion (rUCCAO), levamlodipine treatment at doses of 0.1 mg/kg and 0.5 mg/kg showed significant improvements in cognitive function without affecting microglial or astrocytic activation levels . This suggests that its cognitive benefits may operate through mechanisms independent of neuroinflammation.

特性

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。